![molecular formula C21H18O6 B2467111 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-51-2](/img/structure/B2467111.png)
3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a CAS Number of 89652-61-9 and a molecular weight of 256.69 .
Synthesis Analysis
The compound can be synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The molecular formula of the compound is C21H18O6, and its molecular weight is 366.369.Chemical Reactions Analysis
The compound is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.369. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .科学的研究の応用
Antibacterial and Antioxidant Applications
- Synthesized derivatives of 3-[(2E)-3-(aryl)prop-2-enoyl]-2H-chromen-2-one have shown significant antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa. These compounds also exhibited antioxidant activities of varying extents. One such derivative, 3-(5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one, demonstrated notable antioxidant potential, surpassing that of trolox, suggesting a promising class of antibacterial compounds (Al-ayed, 2011).
Antimicrobial and Antioxidant Agents
- 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives, synthesized via Knoevenagel condensation, exhibited good antimicrobial activity against various microbial strains. Additionally, these compounds were evaluated for antioxidant activities and DNA cleavage studies, with some showing promising results (Nagaraja et al., 2020).
Molecular Structure Analysis
- Investigations into the molecular structure of similar compounds, like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have been conducted, revealing insights into their crystalline and molecular configurations. Such studies are crucial for understanding the physicochemical properties of these compounds (Manolov et al., 2008).
Antibacterial and Antioxidant Synthesis
- A new family of coumarin derivatives containing a chalcone moiety was synthesized, including the compound 3-((2E)-3-(3,4,5-Trimethoxy-phenyl)prop-2-enoyl)-2(H)-chromen-2-one. These compounds were evaluated for their antioxidant and antibacterial activities, highlighting the potential biological applications of such derivatives (Hamdi et al., 2010).
Spectroscopic Studies
- The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized and studied using various spectroscopic methods. The research provided valuable data on vibrational wavenumbers, hyperpolarizability, and molecular electronic properties, demonstrating the compound's potential in materials science applications (Mary et al., 2015).
Antimicrobial Metal Complexes
- Metal complexes of derivatives similar to 3-[ {-(3’,4’-di methoxy phenyl) }-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one showed enhanced antimicrobial activity. This study underscores the potential of metal coordination in boosting the biological efficacy of such compounds (Vyas et al., 2009).
作用機序
Target of Action
Similar compounds with the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have been known to interact with their targets, leading to inhibition or activation of these proteins, which can result in various biological effects .
Biochemical Pathways
Compounds with the tmp group have been known to affect various biochemical pathways related to their targets .
Result of Action
Compounds with the tmp group have been known to exhibit diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-10-13(11-19(25-2)20(18)26-3)8-9-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMNQGCYDYAER-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
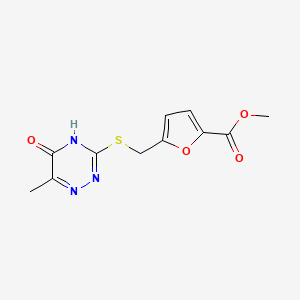
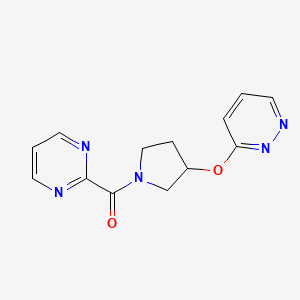
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)
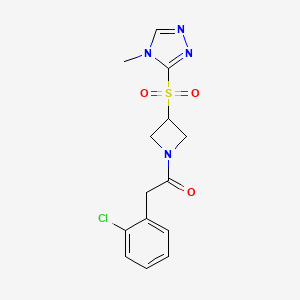
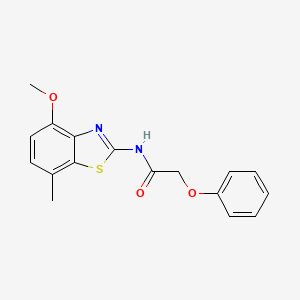

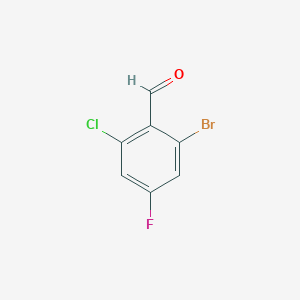
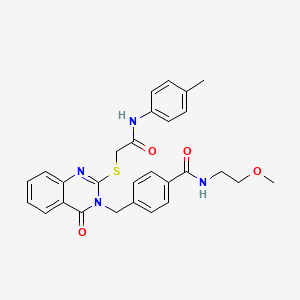
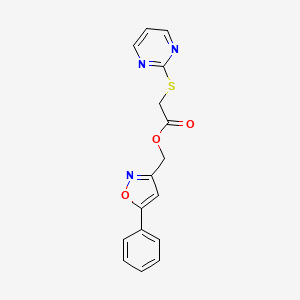
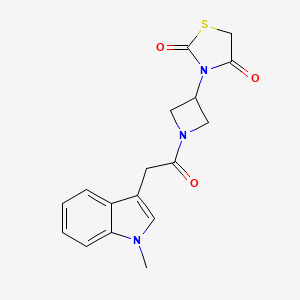
![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)